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molecular formula C27H58Si B8626519 Silane, decylmethyldioctyl- CAS No. 83094-48-8

Silane, decylmethyldioctyl-

Cat. No. B8626519
M. Wt: 410.8 g/mol
InChI Key: YATQGOVFXAFTSW-UHFFFAOYSA-N
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Patent
US04992573

Procedure details

There was added 40 grams of methyldecylsilane for a period of 25 minutes to a mixture of 95.5 parts of 1-octene and 8 parts per million of rhodium catalyst as prepared in Example 2. A slow stream of air bubbled into the solution prior to the addition of the methyldecylsilane. The octene solution containing the rhodium catalyst was also preheated to a temperature of 80° C. After an additional 30 minutes of heating, an additional amount of rhodium catalyst was added to the mixture for a final total of 17 parts per million. After 1/2 hour, a quantitative yield of methyldecyldioctylsilane was obtained.
Name
methyldecylsilane
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
95.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][SiH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH2:13]=[CH:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]>[Rh]>[CH3:1][Si:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]

Inputs

Step One
Name
methyldecylsilane
Quantity
40 g
Type
reactant
Smiles
C[SiH2]CCCCCCCCCC
Step Two
Name
95.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as prepared in Example 2
CUSTOM
Type
CUSTOM
Details
A slow stream of air bubbled into the solution
ADDITION
Type
ADDITION
Details
to the addition of the methyldecylsilane
ADDITION
Type
ADDITION
Details
The octene solution containing the rhodium catalyst
CUSTOM
Type
CUSTOM
Details
was also preheated to a temperature of 80° C
TEMPERATURE
Type
TEMPERATURE
Details
After an additional 30 minutes of heating
Duration
30 min
ADDITION
Type
ADDITION
Details
an additional amount of rhodium catalyst was added to the mixture for a final total of 17 parts per million

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C[Si](CCCCCCCC)(CCCCCCCC)CCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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